![molecular formula C16H16BrF3N4 B6458607 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine CAS No. 2549009-35-8](/img/structure/B6458607.png)
2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The novel compound 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine is synthesized via a three-step protocol. It exhibits promising antibacterial activity. The product’s structure is confirmed through various analytical techniques, including HRMS, IR, and 1H/13C NMR experiments .
Synthesis Analysis
The synthesis involves a Mannich reaction, a versatile method for incorporating piperazine into biologically active compounds. The compound is obtained in good yield via a three-step process. The 1,2,4-triazole derivative is prepared using a straightforward and efficient procedure. The reaction with the amine occurs in 95% ethanol at room temperature .
Molecular Structure Analysis
The molecular structure of the compound consists of a piperazine ring linked to a pyrimidine moiety. The piperazine ring has a chair conformation. The compound’s structure is confirmed by HRMS, IR, and NMR experiments .
Chemical Reactions Analysis
The compound’s synthesis involves a four-step protocol, including the preparation of the 1,2,4-triazole derivative. The reaction with the amine occurs in ethanol. Further details on specific chemical reactions are available in the original research .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The compound’s structure includes a piperazine moiety, which has been associated with antibacterial properties . Researchers have explored its potential as an antibacterial agent against various strains. Further investigations could reveal its efficacy against specific pathogens.
Neuroprotective Potential
Molecular modeling studies suggest that certain pyrazoline derivatives, including piperazine-containing compounds, exhibit selective inhibition potential for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) active sites . These findings imply a neuroprotective role, particularly in disorders like Parkinson’s disease (PD) and other age-related neurological conditions.
Antifungal Properties
While not active against Candida albicans, the compound demonstrated fungicidal activity against Candida galibrata strains . Further exploration of its antifungal mechanisms and potential clinical applications is warranted.
Antidepressant Research
In rodent behavioral models, a related compound exhibited pharmacological properties comparable to ondansetron, a known antidepressant . Investigating the antidepressant potential of our compound could yield valuable insights.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds with a piperazine moiety have been found to exhibit a variety of biological activities, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic effects . They are also components in potential treatments for Parkinson’s and Alzheimer’s disease .
Mode of Action
Compounds with a piperazine moiety are known to interact with various targets, modulating their activity and leading to changes in cellular processes .
Biochemical Pathways
Given the wide range of biological activities associated with piperazine derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
The piperazine moiety is known to positively modulate the pharmacokinetic properties of drug substances .
Result of Action
Based on the wide range of biological activities associated with piperazine derivatives, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
2-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrF3N4/c17-13-3-1-2-12(10-13)11-23-6-8-24(9-7-23)15-21-5-4-14(22-15)16(18,19)20/h1-5,10H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEGCPFRSPMPFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.